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PTC Taste Strip Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with best practices, troubleshooting guidance, and frequently asked questions for

the proper storage and handling of Phenylthiocarbamide (PTC) taste strips.

Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store PTC taste strips to ensure their stability and reliability?

A1: PTC taste strips should be stored in a cool, dry, and dark environment to maintain their

integrity. Always keep the strips in their original, sealed packaging and reseal the container

tightly after each use. For optimal preservation, it is recommended to use airtight containers

and consider the use of desiccant packs to control humidity.

Q2: What are the ideal environmental conditions for storing PTC taste strips?

A2: While specific manufacturer guidelines should always be followed, general best practices

for test strip storage suggest maintaining a climate-controlled area with temperatures between

68°F (20°C) and 77°F (25°C) and a relative humidity below 50%.[1] Exposure to high

temperatures can accelerate the degradation of the chemical reagents, while excessive

humidity can lead to the absorption of moisture, both of which can compromise the accuracy of

the test.[1] Direct sunlight and UV light should also be avoided as they can break down the

reagents.[1]
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Q3: What is the expected shelf life of PTC taste strips?

A3: The typical shelf life for PTC taste strips is approximately two years.[2] However, it is

crucial to check the expiration date provided by the manufacturer on the product packaging and

discard any expired strips. One manufacturer notes that the date on their label is the production

date, not an expiry date, so it is important to clarify this with your supplier.[3]

Q4: Is it safe to use PTC taste strips in a laboratory setting?

A4: Yes, PTC taste test papers are considered safe for use in experimental settings. The

amount of Phenylthiocarbamide on each strip is minimal, typically around 20 micrograms,

which is a negligible and harmless amount.[2][4] The toxicity of PTC would only be a concern at

concentrations millions of times greater than what is found on a single taste strip.[2][4]

Q5: How should PTC taste strips be handled during an experiment to prevent contamination?

A5: To prevent contamination, it is recommended to use clean, sterile forceps or tweezers to

remove the taste strips from their container.[3][5] Avoid touching the strips with bare hands.

Participants in the study should have clean hands if they are to handle the strips themselves.[3]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.preclaboratories.com/product/ptc-taste-test-paper/
https://m.youtube.com/watch?v=Fg8kzWYORKc
https://www.preclaboratories.com/product/ptc-taste-test-paper/
https://udel.edu/~mcdonald/mythptc.html
https://www.preclaboratories.com/product/ptc-taste-test-paper/
https://udel.edu/~mcdonald/mythptc.html
https://m.youtube.com/watch?v=Fg8kzWYORKc
https://smelltest.eu/en/smell-and-taste/test-protocol-ptc-prop-taste-strips/
https://m.youtube.com/watch?v=Fg8kzWYORKc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause(s) Recommended Solution(s)

Inconsistent or unexpected

results within a study

population.

1. Population Stratification:

The genetic frequency of PTC

tasters can vary significantly

across different ethnic groups.

For example, tasting alleles

are more prevalent in people

of African descent.[6] 2.

Random Chance/Sampling

Bias: Small sample sizes may

not reflect the expected 70%

taster to 30% non-taster ratio.

[6] 3. Environmental Factors: A

participant's diet, whether they

have a dry mouth, or recent

consumption of food or drink

can influence taste perception.

[7]

1. Consider the genetic

background of your study

population when analyzing

results. 2. Increase the sample

size to obtain a more

statistically representative

result. 3. Advise participants to

avoid eating, drinking (except

water), or smoking for at least

one hour before the test.[5]

Ensure participants are well-

hydrated.

A high number of participants

report no taste from the PTC

strips.

1. Faulty Test Strips: The strips

may be expired, improperly

stored, or from a defective

manufacturing batch. 2.

Improper Handling:

Contamination of the strips

could have occurred.

1. Verify the expiration date of

the strips.[1] 2. Test the strips

on individuals known to be

"tasters" as a quality control

measure. 3. Always use a

control strip (untreated paper)

to establish a baseline for "no

taste."[6][8] 4. Review handling

procedures to ensure sterile

techniques are being used.[3]

[5]
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Difficulty in classifying

individuals as "tasters" or "non-

tasters."

Subjective Nature of Taste:

Taste perception is subjective

and can vary in intensity. Some

individuals may be "weak

tasters."[9] The ability to taste

PTC is not an all-or-nothing

trait.[9]

1. Use a rating scale (e.g.,

from "no taste" to "extremely

bitter") to capture the range of

taste experiences.[8][10] 2. For

more definitive results,

consider genetic testing to

identify the specific alleles of

the TAS2R38 gene.[9]

Data Presentation
Parameter Recommended Condition Rationale

Storage Temperature 68°F - 77°F (20°C - 25°C)[1]

Prevents premature

degradation of the chemical

reagent.[1]

Relative Humidity Below 50%[1]
Avoids moisture absorption

which can affect reactivity.[1]

Light Exposure Store in the dark[1]
Prevents degradation of

reagents by UV light.[1]

Container Original, airtight container[1]
Protects from environmental

factors.

Shelf Life
~2 years (confirm with

manufacturer)[2]
Ensures efficacy of the strips.

Experimental Protocols
Standard PTC Taste Test Protocol

Participant Preparation: Instruct participants to refrain from eating, drinking (except for

water), or smoking for at least one hour prior to the test.[5]

Handling: Using clean forceps, remove one control strip from the vial.[5]

Control Test: Ask the participant to place the control strip on their tongue to establish a

baseline of what untreated paper tastes like.[5][6]
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Palate Cleansing: Have the participant rinse their mouth with water.[5]

PTC Test: Using clean forceps, remove one PTC taste strip from the vial.

Application: Instruct the participant to place the PTC strip on their tongue.[5] They may close

their mouth and move their tongue back and forth.[5]

Data Recording: Ask the participant to describe the taste. Record their response, which can

range from tasteless to mildly bitter to intensely bitter.[2][8]

Disposal: Dispose of the used strips properly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Test Strip Storage Guidelines: Ensuring Accuracy in Your Lab [pfstar.com]

2. preclaboratories.com [preclaboratories.com]

3. m.youtube.com [m.youtube.com]

4. Myths of Human Genetics: PTC tasting [udel.edu]

5. smelltest.eu [smelltest.eu]

6. ashg.org [ashg.org]

7. youtube.com [youtube.com]

8. preclaboratories.com [preclaboratories.com]

9. sequencing.com [sequencing.com]

10. southernbiological.com [southernbiological.com]

To cite this document: BenchChem. [best practices for storing and handling PTC taste
strips]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091264#best-practices-for-storing-and-handling-ptc-
taste-strips]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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